molecular formula C36H73N3O2 B12671078 N,N'-(Iminodiethane-2,1-diyl)bishexadecan-1-amide CAS No. 42940-00-1

N,N'-(Iminodiethane-2,1-diyl)bishexadecan-1-amide

Katalognummer: B12671078
CAS-Nummer: 42940-00-1
Molekulargewicht: 580.0 g/mol
InChI-Schlüssel: XRZBZKOCTDSGGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(Iminodiethane-2,1-diyl)bishexadecan-1-amide is a chemical compound with the molecular formula C36H73N3O2 and a molecular weight of 579.98 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminodiethane-2,1-diyl)bishexadecan-1-amide typically involves the reaction of fatty acids (C16-18) with diethylenetriamine . The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of N,N’-(Iminodiethane-2,1-diyl)bishexadecan-1-amide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(Iminodiethane-2,1-diyl)bishexadecan-1-amide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

N,N’-(Iminodiethane-2,1-diyl)bishexadecan-1-amide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which N,N’-(Iminodiethane-2,1-diyl)bishexadecan-1-amide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific physiological responses. The exact pathways and targets depend on the context of its application and the specific biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N,N’-(Iminodiethane-2,1-diyl)bishexadecan-1-amide include:

Uniqueness

What sets N,N’-(Iminodiethane-2,1-diyl)bishexadecan-1-amide apart from these similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively.

Eigenschaften

CAS-Nummer

42940-00-1

Molekularformel

C36H73N3O2

Molekulargewicht

580.0 g/mol

IUPAC-Name

N-[2-[2-(hexadecanoylamino)ethylamino]ethyl]hexadecanamide

InChI

InChI=1S/C36H73N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(40)38-33-31-37-32-34-39-36(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-34H2,1-2H3,(H,38,40)(H,39,41)

InChI-Schlüssel

XRZBZKOCTDSGGS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.